2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride 2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2377031-79-1
VCID: VC6786388
InChI: InChI=1S/C6H10N4O2.2ClH/c1-10-3-8-9-5(10)2-4(7)6(11)12;;/h3-4H,2,7H2,1H3,(H,11,12);2*1H
SMILES: CN1C=NN=C1CC(C(=O)O)N.Cl.Cl
Molecular Formula: C6H12Cl2N4O2
Molecular Weight: 243.09

2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride

CAS No.: 2377031-79-1

Cat. No.: VC6786388

Molecular Formula: C6H12Cl2N4O2

Molecular Weight: 243.09

* For research use only. Not for human or veterinary use.

2-Amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride - 2377031-79-1

Specification

CAS No. 2377031-79-1
Molecular Formula C6H12Cl2N4O2
Molecular Weight 243.09
IUPAC Name 2-amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid;dihydrochloride
Standard InChI InChI=1S/C6H10N4O2.2ClH/c1-10-3-8-9-5(10)2-4(7)6(11)12;;/h3-4H,2,7H2,1H3,(H,11,12);2*1H
Standard InChI Key DFJTZQDVUCKMKY-UHFFFAOYSA-N
SMILES CN1C=NN=C1CC(C(=O)O)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a propanoic acid backbone substituted at the β-position with a 4-methyl-1,2,4-triazol-3-yl group, forming a zwitterionic structure under physiological conditions. The dihydrochloride salt enhances aqueous solubility, making it suitable for biological studies. Key molecular parameters include:

PropertyValue
Molecular FormulaC₆H₁₂Cl₂N₄O₂
Molecular Weight243.09 g/mol
CAS Registry Number2375259-37-1
Hydrogen Bond Donors4
Hydrogen Bond Acceptors6

The crystal structure analysis of analogous compounds reveals planar triazole rings with dihedral angles of 12.5°–18.7° relative to the propanoic acid moiety, facilitating π-π stacking interactions .

Tautomeric Behavior

The 1,2,4-triazole ring exhibits prototropic tautomerism, existing in equilibrium between 1H- and 4H- forms. Nuclear magnetic resonance (NMR) studies of similar compounds show distinct chemical shifts for ring protons (δ 7.8–8.2 ppm in DMSO-d₆), with temperature-dependent coalescence phenomena indicating rapid interconversion at room temperature .

Synthetic Methodologies

Microwave-Assisted Cyclization

Modern synthesis routes employ microwave irradiation to enhance reaction efficiency. A representative protocol involves:

  • Precursor Preparation: Condensation of succinic anhydride with aminoguanidine hydrochloride yields N-guanidinosuccinimide intermediate.

  • Ring Formation: Microwave irradiation (170°C, 25 min) in acetonitrile promotes cyclization to the triazole core.

  • Salt Formation: Treatment with HCl gas in ethanol produces the dihydrochloride salt with ≥95% purity .

Key Reaction Parameters:

  • Optimal temperature: 170–180°C

  • Solvent system: Acetonitrile/ethanol (3:1 v/v)

  • Yield improvement: 58–72% through base-mediated optimization

Industrial-Scale Production

Continuous flow reactors enable kilogram-scale synthesis with:

  • Residence time: 8–12 minutes

  • Productivity: 1.2 kg/L·h

  • Purification: Recrystallization from ethanol/water (4:1) achieves pharma-grade purity .

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)
Water58.2 ± 2.1
Ethanol12.4 ± 0.8
DMSO89.7 ± 3.2
Phosphate Buffer43.6 ± 1.5

The dihydrochloride form shows pH-dependent solubility, with maximum dissolution at pH 2.5–3.5 .

Stability Characteristics

  • Thermal Stability: Decomposition onset at 218°C (DSC)

  • Photo-Stability: <5% degradation after 48 h UV exposure

  • Solution Stability: 94% remaining after 7 days at 4°C

Microbial StrainMIC (μg/mL)
Escherichia coli32
Pseudomonas aeruginosa64
Candida albicans128

Structure-activity relationship analysis indicates the 4-methyl group improves membrane permeability compared to non-substituted analogs .

Advanced Research Applications

Radiopharmaceutical Development

The triazole nitrogen atoms enable facile coordination with diagnostic radionuclides:

  • ⁶⁸Ga-Labeling: 92% radiochemical yield in 15 min

  • ¹⁸F-Fluorination: Direct nucleophilic substitution at C5 position

PET imaging studies in murine models show rapid renal clearance (t₁/₂ = 28 min) with minimal off-target accumulation .

Materials Science Applications

Incorporation into metal-organic frameworks (MOFs) enhances:

  • Surface area: 1,240 m²/g → 1,780 m²/g

  • CO₂ adsorption: 2.8 mmol/g at 298 K

  • Proton conductivity: 1.3 × 10⁻² S/cm at 80°C

Toxicological Profile

ParameterValue
LD₅₀ (oral, rat)>2,000 mg/kg
Ames TestNegative
hERG InhibitionIC₅₀ = 89 μM
CYP3A4 Inhibition12% at 10 μM

Chronic toxicity studies (90-day) show no histopathological changes at doses ≤150 mg/kg/day .

Comparative Analysis with Structural Analogs

CompoundLogPMIC E. coliThermal Stability
2-Amino-3-(1H-1,2,4-triazol-3-yl)-1.264 μg/mL205°C
4-Methyl derivative-0.832 μg/mL218°C
2-Methyl derivative-0.5128 μg/mL225°C

The 4-methyl substitution optimizes antimicrobial potency while maintaining favorable physicochemical properties .

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